molecular formula C23H28ClN3O3 B277846 N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B277846
M. Wt: 429.9 g/mol
InChI Key: WKIMASJYVGCRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as CEP-26401, is a small molecule compound that has been extensively studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes, including phosphodiesterases (PDEs) and histone deacetylases (HDACs). PDEs are enzymes that regulate the levels of cyclic nucleotides, which play a role in various physiological processes. HDACs are enzymes that regulate gene expression by modifying the acetylation status of histone proteins.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective effects. N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has also been shown to increase the levels of cyclic nucleotides in cells, which may contribute to its biological effects.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to penetrate cell membranes. However, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

For N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide research include further studies to elucidate its mechanism of action, optimization of its pharmacokinetic properties, and testing its efficacy in animal models of various diseases. In addition, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide may have potential use in combination with other drugs for the treatment of various diseases. Further research is needed to fully understand the potential of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide in various therapeutic applications.
In conclusion, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a small molecule compound that has shown promise in treating various diseases. Its potential use in cancer, inflammation, and neurological disorders makes it an important target for further research. Understanding its mechanism of action and optimizing its pharmacokinetic properties will be important for developing it as a therapeutic agent.

Synthesis Methods

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-(4-propanoylpiperazin-1-yl)aniline with 2-(3,4-dimethylphenoxy)acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The crude product is then purified using column chromatography to obtain pure N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide.

Scientific Research Applications

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation is a key factor in many diseases, and N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes. In neurological research, N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects and may have potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-23(29)27-11-9-26(10-12-27)21-8-6-18(14-20(21)24)25-22(28)15-30-19-7-5-16(2)17(3)13-19/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,25,28)

InChI Key

WKIMASJYVGCRMU-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C)C)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)C)C)Cl

Origin of Product

United States

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